4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one 4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 90619-26-4
VCID: VC8369075
InChI: InChI=1S/C10H8ClNO3/c11-5-9(13)12-7-3-1-2-4-8(7)15-6-10(12)14/h1-4H,5-6H2
SMILES: C1C(=O)N(C2=CC=CC=C2O1)C(=O)CCl
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol

4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

CAS No.: 90619-26-4

Cat. No.: VC8369075

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one - 90619-26-4

Specification

CAS No. 90619-26-4
Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
IUPAC Name 4-(2-chloroacetyl)-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C10H8ClNO3/c11-5-9(13)12-7-3-1-2-4-8(7)15-6-10(12)14/h1-4H,5-6H2
Standard InChI Key AWLWRIPHBXJYJD-UHFFFAOYSA-N
SMILES C1C(=O)N(C2=CC=CC=C2O1)C(=O)CCl
Canonical SMILES C1C(=O)N(C2=CC=CC=C2O1)C(=O)CCl

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol. Its structure comprises a benzoxazinone scaffold—a six-membered ring combining benzene and oxazine moieties—substituted at the 4-position with a chloroacetyl group (-CO-CH₂-Cl). The chloroacetyl moiety introduces electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions .

Key structural attributes:

  • Benzoxazine core: A fused bicyclic system with oxygen and nitrogen atoms at positions 1 and 4, respectively.

  • Chloroacetyl substituent: A ketone-linked chloromethyl group that enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .

  • Planar aromatic system: The benzene ring contributes to π-π stacking interactions, relevant in supramolecular chemistry .

Synthetic Methodologies

Smiles Rearrangement Approach

A widely employed method involves Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. As detailed by Zhou et al. , the synthesis proceeds via:

  • Formation of 2-chloroacetamide: Reaction of primary amines with chloroacetyl chloride yields N-substituted 2-chloroacetamides.

  • Etherification with 2-chlorophenol: The acetamide intermediate reacts with 2-chlorophenol in the presence of a base (e.g., Cs₂CO₃).

  • Cyclization: Heating in DMF induces Smiles rearrangement, forming the benzoxazinone ring .

Representative reaction conditions:

Starting MaterialBaseSolventTemperatureYield (%)
N-alkyl-2-chloroacetamideCs₂CO₃DMFReflux45–90

This method accommodates sterically hindered substrates, enabling diverse N-alkyl/aryl derivatives .

Alternative Routes

  • Reductive cyclization: Ethyl 2-(2-nitrophenoxy)acetate, synthesized from 2-nitrophenol and ethyl bromoacetate, undergoes Fe/AcOH reduction to form 2-aminophenoxy intermediates. In situ cyclization yields the benzoxazinone core .

  • Direct coupling: 2-Aminophenol reacts with chloroacetyl chloride under basic conditions (e.g., NaHCO₃), followed by thermal cyclization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in chloroform, DMF, and DMSO; poorly soluble in water .

  • Stability: Sensitive to hydrolysis under acidic/basic conditions due to the labile chloroacetyl group. Storage at –20°C in inert atmospheres is recommended .

Spectroscopic Data

Infrared (IR) spectroscopy:

  • ν(C=O): 1682 cm⁻¹ (benzoxazinone ketone) .

  • ν(C-Cl): 750 cm⁻¹ .

¹H NMR (CDCl₃):

  • δ 4.47 (s, 2H, OCH₂COCl) .

  • δ 7.00–7.18 (m, 4H, aromatic protons) .

¹³C NMR (CDCl₃):

  • δ 167.8 (C=O of benzoxazinone) .

  • δ 44.2 (CH₂Cl) .

Applications in Medicinal Chemistry

Benzoxazinones exhibit broad bioactivity, with the chloroacetyl variant serving as a precursor for:

Antifungal Agents

Derivatives inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .

Antidepressant Scaffolds

The benzoxazine core interacts with serotonin and norepinephrine transporters, modulating neurotransmitter levels .

Kinase Inhibitors

Chloroacetyl-substituted analogs act as ATP-competitive inhibitors of PI3Kγ and tyrosine kinases, relevant in oncology .

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